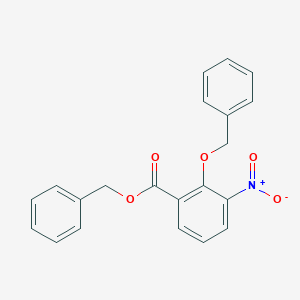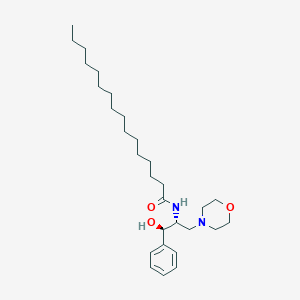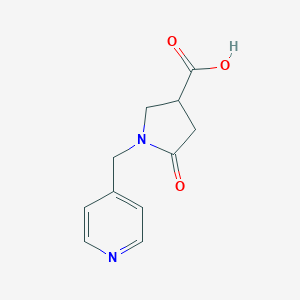
2-(2-Azidoethyl)-1,3-dioxolane
概要
説明
2-(2-Azidoethyl)-1,3-dioxolane is an organic compound characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azidoethyl)-1,3-dioxolane typically involves the reaction of 2-(2-bromoethyl)-1,3-dioxolane with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-(2-Azidoethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Click Reactions: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Copper sulfate and sodium ascorbate in a mixture of water and an organic solvent.
Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.
Substitution Reactions: Sodium azide in DMF or DMSO under reflux conditions.
Major Products Formed:
1,2,3-Triazoles: Formed via CuAAC reactions.
Amines: Formed via reduction of the azido group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
科学的研究の応用
2-(2-Azidoethyl)-1,3-dioxolane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Incorporated into polymers and other materials to introduce azido functionality, which can be further modified.
Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Bioconjugation: Utilized in the modification of biomolecules, such as proteins and nucleic acids, through click chemistry.
作用機序
The mechanism of action of 2-(2-Azidoethyl)-1,3-dioxolane primarily involves the reactivity of the azido group. In click chemistry, the azido group undergoes a cycloaddition reaction with alkynes to form triazoles. This reaction is highly efficient and specific, making it valuable for bioconjugation and materials science applications . The azido group can also be reduced to an amine, which can participate in further chemical transformations .
類似化合物との比較
- 2-Azidoethyl-4-methyl benzenesulfonate
- 2-Azidoethyl-methylsulfonate
- 1-Azido-2-chloroethane
- N-(2-Azidoethyl) derivatives of methylenebis(1-oxytriaz-1-ene 2-oxides)
Comparison: 2-(2-Azidoethyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity compared to other azidoethyl compounds. The dioxolane ring can influence the compound’s solubility, stability, and overall reactivity, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
2-(2-azidoethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-8-7-2-1-5-9-3-4-10-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXUTNVEYFYDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550432 | |
| Record name | 2-(2-Azidoethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111752-08-0 | |
| Record name | 2-(2-Azidoethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)







![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
